molecular formula C48H80N9O22P3S B133650 Biotin-36-dc7ATP CAS No. 147958-08-5

Biotin-36-dc7ATP

Cat. No. B133650
CAS RN: 147958-08-5
M. Wt: 1260.2 g/mol
InChI Key: KVFCXQIOGIHENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-36-dc7ATP is a molecule that has gained attention in scientific research due to its potential applications in studying cellular processes. This molecule is a modified form of adenosine triphosphate (ATP), which is a molecule that provides energy for cellular processes. Biotin-36-dc7ATP has a biotin molecule attached to it, which allows it to bind to certain proteins in the cell and be tracked in experiments.

Mechanism Of Action

Biotin-36-dc7Biotin-36-dc7ATP works by binding to Biotin-36-dc7ATP-binding proteins in the cell. The biotin molecule attached to biotin-36-dc7Biotin-36-dc7ATP allows it to be tracked in experiments using streptavidin-conjugated probes. This allows for the identification of proteins that interact with Biotin-36-dc7ATP-binding proteins. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
Biochemical and Physiological Effects
Biotin-36-dc7Biotin-36-dc7ATP does not have any known biochemical or physiological effects. This molecule is only used in scientific research and is not intended for use in humans or animals.

Advantages And Limitations For Lab Experiments

One advantage of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins. This allows for the identification of protein-protein interactions and the study of cellular processes. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to measure the rate of Biotin-36-dc7ATP hydrolysis by Biotin-36-dc7ATP-binding proteins.
One limitation of using biotin-36-dc7Biotin-36-dc7ATP in lab experiments is its cost. This molecule is expensive to synthesize and may not be feasible for all research projects. Additionally, biotin-36-dc7Biotin-36-dc7ATP may not be suitable for all experiments, as it may interfere with the function of some proteins.

Future Directions

There are several future directions for the use of biotin-36-dc7Biotin-36-dc7ATP in scientific research. One potential application is in studying the regulation of cell signaling pathways. Biotin-36-dc7Biotin-36-dc7ATP could be used to identify proteins that interact with Biotin-36-dc7ATP-binding proteins involved in cell signaling pathways. Additionally, biotin-36-dc7Biotin-36-dc7ATP could be used to study the kinetics of Biotin-36-dc7ATP-binding proteins in different cellular contexts.
Another future direction is in the development of new labeling techniques using biotin-36-dc7Biotin-36-dc7ATP. This molecule could be used in combination with other labeling techniques to study protein-protein interactions and cellular processes.
Conclusion
Biotin-36-dc7Biotin-36-dc7ATP is a molecule with potential applications in scientific research. Its ability to label proteins that interact with Biotin-36-dc7ATP-binding proteins allows for the identification of protein-protein interactions and the study of cellular processes. While biotin-36-dc7Biotin-36-dc7ATP is expensive to synthesize and may not be suitable for all experiments, it remains a valuable tool for studying cellular processes and has potential for future applications in research.

Synthesis Methods

The synthesis of biotin-36-dc7Biotin-36-dc7ATP involves several steps. First, adenosine is modified to create a precursor molecule called adenosine-5'-O-(1-thiotriphosphate) (Biotin-36-dc7ATPγS). This precursor molecule is then reacted with biotin-N-hydroxysuccinimide ester to create biotinylated Biotin-36-dc7ATPγS. Finally, the thioester bond in biotinylated Biotin-36-dc7ATPγS is cleaved to create biotin-36-dc7Biotin-36-dc7ATP. This synthesis method allows for the creation of biotin-36-dc7Biotin-36-dc7ATP with high purity and yield.

Scientific Research Applications

Biotin-36-dc7Biotin-36-dc7ATP has a wide range of applications in scientific research. One of the most common applications is in studying protein-protein interactions. Biotin-36-dc7Biotin-36-dc7ATP can be used to label proteins that bind to Biotin-36-dc7ATP-binding proteins, allowing for the identification of protein-protein interactions. Additionally, biotin-36-dc7Biotin-36-dc7ATP can be used to study the kinetics of Biotin-36-dc7ATP-binding proteins by measuring the rate of Biotin-36-dc7ATP hydrolysis. This molecule also has potential applications in studying the regulation of cellular processes, such as cell signaling pathways.

properties

CAS RN

147958-08-5

Product Name

Biotin-36-dc7ATP

Molecular Formula

C48H80N9O22P3S

Molecular Weight

1260.2 g/mol

IUPAC Name

[[5-[4-amino-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C48H80N9O22P3S/c49-46-44-35(31-57(47(44)54-34-53-46)43-30-37(58)38(77-43)32-76-81(66,67)79-82(68,69)78-80(63,64)65)10-9-18-70-20-22-72-24-26-74-28-29-75-27-25-73-23-21-71-19-17-52-42(61)13-4-2-8-15-50-40(59)12-3-1-7-16-51-41(60)14-6-5-11-39-45-36(33-83-39)55-48(62)56-45/h31,34,36-39,43,45,58H,1-8,11-30,32-33H2,(H,50,59)(H,51,60)(H,52,61)(H,66,67)(H,68,69)(H2,49,53,54)(H2,55,56,62)(H2,63,64,65)

InChI Key

KVFCXQIOGIHENX-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

biotin-36-dc7ATP

Origin of Product

United States

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